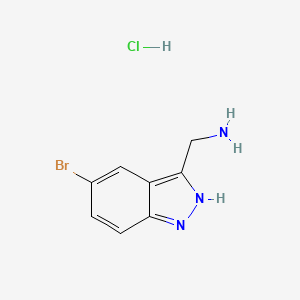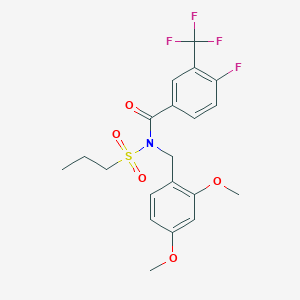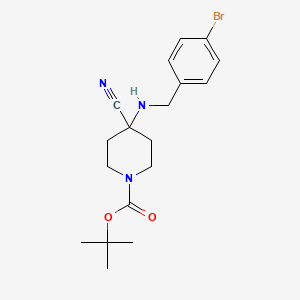
3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one is a chemical compound characterized by the presence of a brominated indazole ring attached to a cyclohexanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Bromination: The indazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Cyclohexanone Attachment: The brominated indazole is then reacted with cyclohexanone in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexanone moiety.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new materials with specific properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Potential applications in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
- Explored for its role in modulating biological pathways relevant to various diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of novel catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The cyclohexanone moiety may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-(6-Chloro-2H-indazol-2-yl)cyclohexan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(6-Fluoro-2H-indazol-2-yl)cyclohexan-1-one: Contains a fluorine atom, offering different electronic properties.
3-(6-Methyl-2H-indazol-2-yl)cyclohexan-1-one: Features a methyl group, affecting its steric and electronic characteristics.
Uniqueness:
- The presence of the bromine atom in 3-(6-Bromo-2H-indazol-2-yl)cyclohexan-1-one imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs.
- Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-(6-bromoindazol-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-5-4-9-8-16(15-13(9)6-10)11-2-1-3-12(17)7-11/h4-6,8,11H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGRVSTHEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aS,7aR)-7a-phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione](/img/structure/B8092710.png)
![6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8092718.png)

![N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide](/img/structure/B8092724.png)



![(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092739.png)
![(1S)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B8092741.png)
